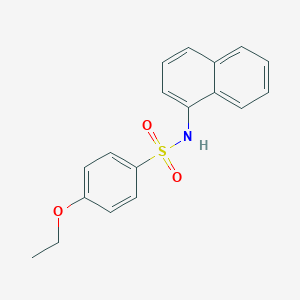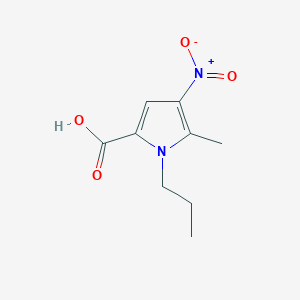
4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid is a compound that has been researched for its potential use in various scientific applications. This compound is a pyrrole derivative that has shown promising results in laboratory experiments.
Applications De Recherche Scientifique
4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid has been studied for its potential use in various scientific applications. One such application is as a fluorescent probe for the detection of nitric oxide. This compound has also been studied for its potential use as an antibacterial agent.
Mécanisme D'action
The mechanism of action of 4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid are not well characterized. However, studies have shown that this compound has antibacterial properties and can be used as a fluorescent probe for the detection of nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid in lab experiments is its potential use as a fluorescent probe for the detection of nitric oxide. However, one limitation of using this compound is its moderate to low yields during synthesis.
Orientations Futures
There are several future directions for research on 4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid. One direction is to further investigate its potential use as an antibacterial agent. Another direction is to study its mechanism of action and cellular targets. Additionally, researchers can explore its potential use in other scientific applications, such as in the detection of other biomolecules.
Méthodes De Synthèse
The synthesis of 4-nitro-5-methyl-1-propyl-1H-pyrrole-2-carboxylic acid involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with propylmagnesium bromide and methyl iodide. This reaction yields the desired compound in moderate to good yields.
Propriétés
Formule moléculaire |
C9H12N2O4 |
|---|---|
Poids moléculaire |
212.2 g/mol |
Nom IUPAC |
5-methyl-4-nitro-1-propylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-3-4-10-6(2)7(11(14)15)5-8(10)9(12)13/h5H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
CHNVWOWPXOEEMR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C=C1C(=O)O)[N+](=O)[O-])C |
SMILES canonique |
CCCN1C(=C(C=C1C(=O)O)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
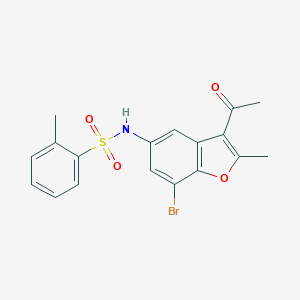
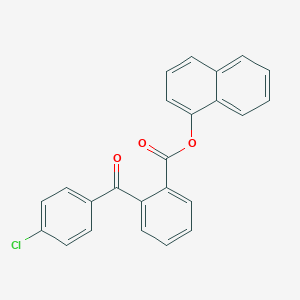

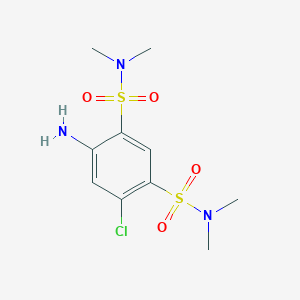
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)
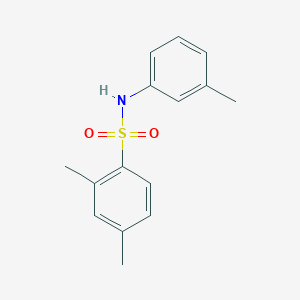
![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)
![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)
